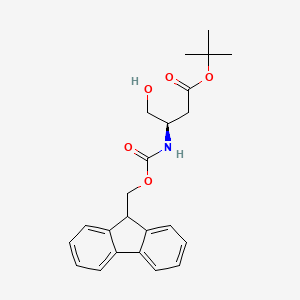
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI)
描述
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI) is a fluorinated derivative of the amino acid phenylalanine This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms, resulting in a pentafluorophenyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride typically involves the fluorination of L-phenylalanine. One common method is the direct fluorination of the phenyl ring using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the amino acid backbone.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of electrochemical fluorination, where an electric current is passed through a solution of L-phenylalanine in the presence of a fluorine source. This method allows for precise control over the degree of fluorination and can be adapted for large-scale production.
化学反应分析
Types of Reactions
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols or aldehydes. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of derivatives.
科学研究应用
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of fluorinated analogs of natural amino acids, which can be incorporated into proteins to study their biological activity.
Medicine: Fluorinated amino acids are explored for their potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride involves its incorporation into peptides and proteins, where the fluorine atoms can influence the chemical and physical properties of the resulting molecules. The presence of fluorine can enhance the stability, bioavailability, and binding affinity of peptides and proteins to their molecular targets. The specific pathways and molecular targets involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
相似化合物的比较
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride can be compared with other fluorinated amino acids, such as:
2,3,4,5,6-Pentafluoro-L-tyrosine: Similar to L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride, but with an additional hydroxyl group on the phenyl ring.
2,3,4,5,6-Pentafluoro-L-tryptophan: Contains an indole ring instead of a phenyl ring, with fluorine atoms substituted on the indole ring.
2,3,4,5,6-Pentafluoro-L-histidine: Contains an imidazole ring with fluorine substitutions.
The uniqueness of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride lies in its specific fluorination pattern and the resulting effects on the chemical properties and biological activity of the compound. The presence of multiple fluorine atoms can significantly alter the hydrophobicity, electronic properties, and reactivity of the phenylalanine derivative, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2.ClH/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12;/h3H,1,15H2,(H,16,17);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSOVOYMDZAPX-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138109-65-6 | |
| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


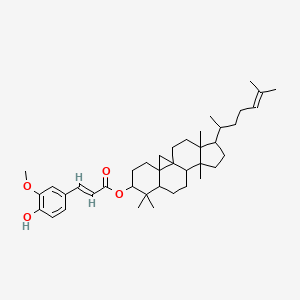
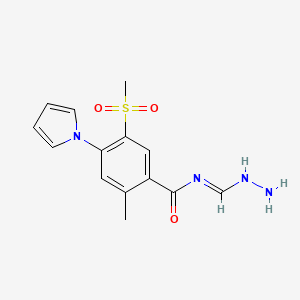

![ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8073887.png)
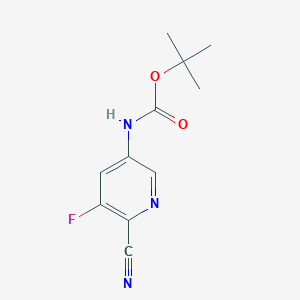
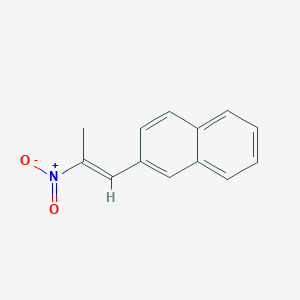
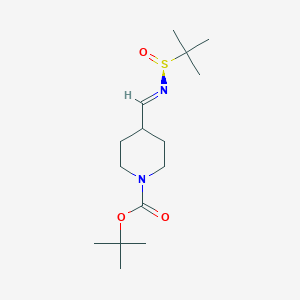
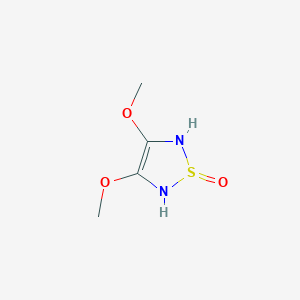
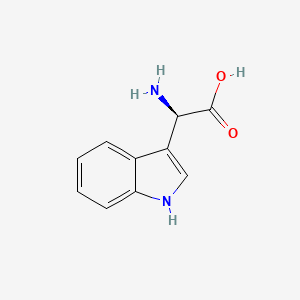
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
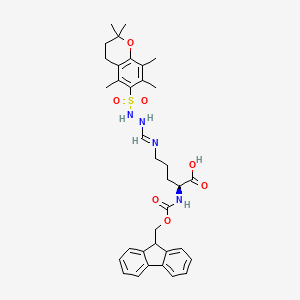
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)
